molecular formula C8H10ClN5O B1421119 [2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride CAS No. 1185298-52-5

[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride

Cat. No. B1421119
CAS RN: 1185298-52-5
M. Wt: 227.65 g/mol
InChI Key: GZCZLIHJFNPESX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-(1,2,4-Oxadiazol-5-yl)anilines, has been reported. An efficient one-pot method was developed for the synthesis of these compounds via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, including the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their potential as efficient and low-risk chemical pesticides .

Nematocidal Activity: These compounds have demonstrated moderate activity against Meloidogyne incognita, a nematode that poses a threat to crops .

Antifungal Activity: They also show activity against Rhizoctonia solani, a fungus that causes diseases in crops, thereby helping in protecting food security .

Antibacterial Effects: Notably, certain derivatives have strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which is responsible for rice bacterial leaf blight, and Xanthomonas oryzae pv. oryzicola (Xoc), causing rice bacterial leaf streaks .

Luminescence Sensing

The compound has been identified as a promising luminescent sensor for the detection of metal ions. Studies have shown that certain derivatives can act as sensors with high efficiency, particularly for detecting Cu^2+ , Co^2+ , and Fe^3+ ions through luminescence quenching in aqueous solutions .

Antibacterial Agents

Derivatives of 1,2,4-oxadiazole, such as the compound , have been indicated as potential templates for discovering novel antibacterial agents. They have shown excellent antibacterial activity against pathogens affecting crops, which could lead to the development of new antibacterial treatments for agricultural use .

Neurotoxicity Studies

The related derivatives have been used in neurotoxicity studies to investigate their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. This research is crucial for understanding the neurotoxic potentials of these compounds, which can influence the development of drugs targeting neurological disorders .

properties

IUPAC Name

2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O.ClH/c9-2-1-7-12-8(13-14-7)6-5-10-3-4-11-6;/h3-5H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZLIHJFNPESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride
Reactant of Route 2
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride
Reactant of Route 3
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride
Reactant of Route 4
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride
Reactant of Route 5
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride

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